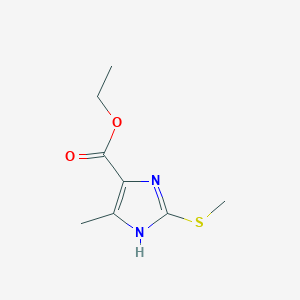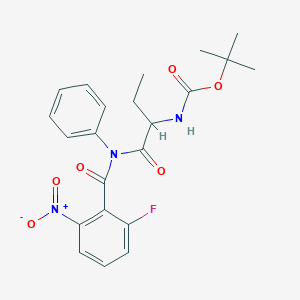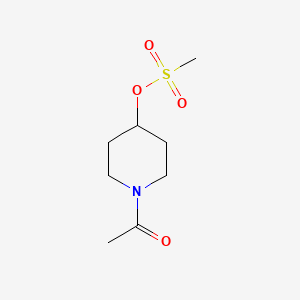![molecular formula C13H17NO B13990250 Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- CAS No. 28487-17-4](/img/structure/B13990250.png)
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is an organic compound with the molecular formula C13H17NO. It consists of a cyclohexanone ring substituted with a 2-(4-pyridinyl)ethyl group. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanone and pyridine, making it useful in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-(4-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitric acid in sulfuric acid at low temperatures for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the pyridine ring can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity . Additionally, the compound may affect cellular signaling pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
2-(4-Pyridinyl)ethylamine: A compound with a similar structure but lacking the cyclohexanone moiety.
Uniqueness
Cyclohexanone,2-[2-(4-pyridinyl)ethyl]- is unique due to its combination of cyclohexanone and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in research and industry .
Propiedades
Número CAS |
28487-17-4 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-(2-pyridin-4-ylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H17NO/c15-13-4-2-1-3-12(13)6-5-11-7-9-14-10-8-11/h7-10,12H,1-6H2 |
Clave InChI |
ZFJZMLITADDWGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)CCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


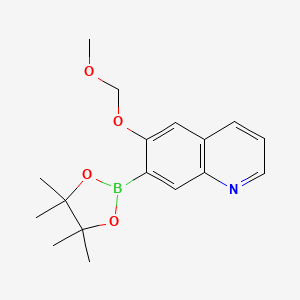
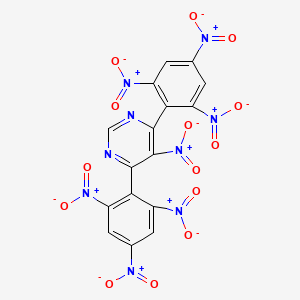
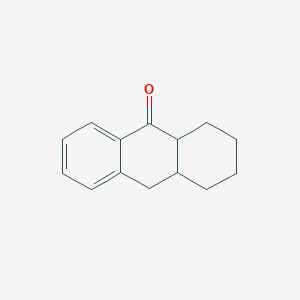
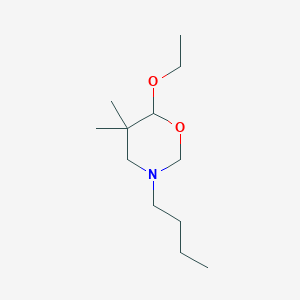
![Benz[a]anthracene-5-methanol, 7,12-dimethyl-](/img/structure/B13990184.png)

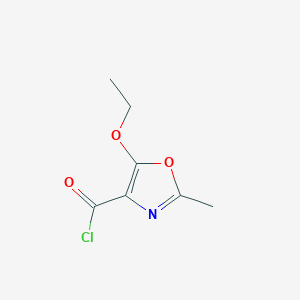
![2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B13990201.png)

